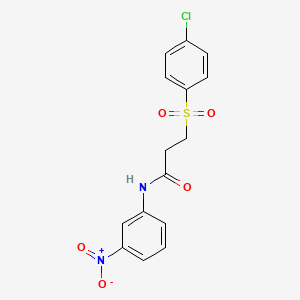

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5S/c16-11-4-6-14(7-5-11)24(22,23)9-8-15(19)17-12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVIMSGFDAEPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

Reduction: 3-(4-chlorophenyl)sulfonyl-N-(3-aminophenyl)propanamide.

Substitution: Various sulfonamide derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis, similar to other sulfonamide derivatives. This mechanism is crucial for its efficacy against resistant strains of bacteria.

- Case Study : In vitro studies demonstrated that this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values in the low µg/mL range.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 2 | Vancomycin | 1 |

| Escherichia coli | 4 | Ampicillin | >64 |

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

- In Vitro Studies : Research indicates that this compound induces apoptosis in cancer cells by activating caspase pathways. This leads to cell cycle arrest at the G1 phase, inhibiting proliferation.

- Case Study : In xenograft models using A549 lung cancer cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. This suggests its potential as a therapeutic agent in oncology.

| Cancer Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| A549 | 5 | Cisplatin | 10 |

| MCF-7 | 8 | Doxorubicin | 6 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models.

- Mechanism of Action : The compound inhibits pro-inflammatory cytokines and enzymes involved in inflammation pathways, providing a basis for its use in treating inflammatory diseases.

- Case Study : In animal models of arthritis, administration of the compound led to a marked reduction in swelling and pain, demonstrating its potential as an anti-inflammatory agent.

| Model | Treatment Group | Effect |

|---|---|---|

| Arthritis Model | Compound Administered | Reduced Swelling |

| Control Group | No Significant Change |

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The nitrophenyl group may also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

3-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position.

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide: Contains an additional methoxy group on the nitrophenyl ring

Uniqueness

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological macromolecules. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a sulfonamide functional group, a nitrophenyl moiety, and a chlorophenyl substituent. These structural characteristics are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The nitrophenyl group may also participate in redox reactions, enhancing the compound's biological efficacy.

Enzyme Inhibition

Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. It shows promise in targeting specific enzymes involved in various biochemical pathways, which could be beneficial for therapeutic applications .

Antimicrobial Activity

Studies on related compounds suggest that derivatives of sulfonamides exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. While direct data on this specific compound's antimicrobial efficacy is limited, its structural analogs indicate potential for similar activities .

Anticancer Potential

The compound's structural features suggest it could possess anticancer properties. For instance, compounds with similar sulfonamide functionalities have shown varying degrees of cytotoxicity against cancer cell lines. Further studies are needed to investigate the specific effects of this compound on cancer cells .

Study 1: Enzyme Inhibition Profile

A recent study explored the enzyme inhibition profile of compounds similar to this compound. The results indicated that these compounds could effectively inhibit key metabolic enzymes, suggesting a mechanism that could be exploited for therapeutic interventions.

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties of various sulfonamide derivatives. While the specific activity of this compound was not detailed, related compounds demonstrated significant antibacterial effects against resistant strains, highlighting the potential application of this class of compounds in treating infections .

Data Summary

| Activity | Details |

|---|---|

| Enzyme Inhibition | Investigated as a potential inhibitor for specific enzymes. |

| Antimicrobial | Moderate to strong activity against Salmonella typhi and Bacillus subtilis indicated by related compounds. |

| Anticancer | Potential cytotoxic effects against cancer cell lines suggested by structural analogs. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)sulfonyl-N-(3-nitrophenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving sulfonylation and amide coupling. For example, sulfonylation of 4-chlorophenyl precursors (e.g., using chlorosulfonic acid) followed by coupling with 3-nitroaniline via an activated intermediate (e.g., sulfonyl chloride). Amide bond formation can employ carbodiimide coupling agents (EDC/HOBt) or Schotten-Baumann conditions (acyl chloride + amine in biphasic solvent) . Optimization involves monitoring reaction progress (TLC/HPLC), controlling stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine), and using inert atmospheres to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Expect signals for aromatic protons (δ 7.2–8.5 ppm, split patterns based on substitution), sulfonyl group proximity effects (deshielding), and the propanamide backbone (δ 2.5–3.5 ppm for CH2 groups, δ 1.5–2.0 ppm for CH3 if present) .

- 13C-NMR : Peaks for carbonyl carbons (amide C=O at ~170 ppm, sulfonyl S=O at ~110–120 ppm) and aromatic carbons (110–150 ppm) .

- IR : Stretches for amide N–H (~3300 cm⁻¹), C=O (~1650 cm⁻¹), sulfonyl S=O (~1350, 1150 cm⁻¹), and nitro groups (~1520, 1350 cm⁻¹) .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or mixtures (ethanol/water, acetone/hexane) are ideal due to the compound’s likely moderate polarity. Gradient recrystallization (slow cooling from 60°C to 4°C) enhances crystal formation. Purity is confirmed via melting point consistency (compare to literature) and HPLC (≥95% peak area) .

Advanced Research Questions

Q. How can computational methods predict the logP and solubility of this compound, and what correction factors apply?

- Methodological Answer : Use software like ChemAxon or Schrodinger’s QikProp. For manual calculation, apply the Moriguchi method with correction factors (CM):

- Nitro group : +0.28 (electron-withdrawing effect reduces solubility).

- Sulfonyl group : +0.55 (polar but bulky).

- Chlorophenyl : +2.13 (hydrophobic contribution).

- Reference: Similar propanamide derivatives required +12 CM for accurate logP prediction, accounting for hydrogen bonding and steric effects . Validate via shake-flask experiments (octanol/water partitioning).

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting enzyme inhibition results)?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (pH, temperature, co-solvents like DMSO concentration).

- Dose-response curves : Ensure IC50 values are derived from ≥8 data points with R² > 0.95.

- Orthogonal assays : Validate inhibition using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding .

- Structural analogs : Test derivatives (e.g., replacing 3-nitro with cyano groups) to isolate pharmacophore contributions .

Q. How can molecular docking elucidate interactions between this compound and target proteins (e.g., kinases or receptors)?

- Methodological Answer :

Protein preparation : Retrieve a PDB structure (e.g., 4HX3 for sulfonamide-binding enzymes). Remove water molecules, add hydrogens, and assign charges (AMBER/OPLS).

Ligand preparation : Generate 3D conformers (OpenBabel) and optimize geometry (DFT at B3LYP/6-31G* level).

Docking : Use AutoDock Vina with a 20 Å grid box centered on the active site. Analyze top poses for hydrogen bonds (nitro/sulfonyl groups with Arg/Lys residues) and hydrophobic contacts (chlorophenyl with Phe/Val pockets) .

Data Analysis and Experimental Design

Q. How to design SAR studies for derivatives of this compound to enhance potency or selectivity?

- Methodological Answer :

- Core modifications : Vary the sulfonyl group (e.g., replace 4-chlorophenyl with 4-fluorophenyl) .

- Substituent effects : Introduce electron-withdrawing groups (e.g., CF3) on the nitrobenzene ring to modulate electronic effects .

- Bioisosteres : Replace the propanamide backbone with a thioamide or urea moiety to assess conformational flexibility .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect sulfonic acid byproducts (retention time ~5.2 min) or unreacted aniline (UV detection at 254 nm) .

- LC-NMR : Identify structural anomalies (e.g., nitro reduction products) via hyphenated spectroscopy .

Safety and Handling

Q. What safety protocols mitigate risks during synthesis and handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.